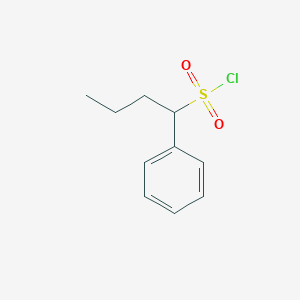

1-Phenylbutane-1-sulfonyl chloride

Description

Significance of Aryl- and Alkylsulfonyl Chlorides as Synthetic Intermediates

Aryl- and alkylsulfonyl chlorides are highly valued as intermediates in the synthesis of a multitude of organic molecules. magtech.com.cn Their importance stems from the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to attack by various nucleophiles. evitachem.com This reactivity allows for the facile formation of sulfonamides, sulfonate esters, and sulfones, which are structural motifs found in numerous pharmaceuticals, agrochemicals, and materials. rsc.orgnih.gov

The synthesis of sulfonamides, for instance, is a critical process in drug discovery, with many antibacterial drugs (sulfa drugs) and other therapeutic agents containing this functional group. nih.govnih.gov The conventional method for preparing aryl sulfonamides involves the reaction of a sulfonyl chloride with an amine. nih.gov

Furthermore, sulfonyl chlorides serve as precursors for other important functional groups. They can be reduced to the corresponding sulfonic acids or converted to sulfonyl fluorides, further expanding their synthetic utility. nih.gov The versatility of sulfonyl chlorides has led to the development of numerous synthetic methodologies, including their use in cross-coupling reactions and as a source of aryl and alkyl radicals. magtech.com.cnrsc.org

The synthesis of sulfonyl chlorides themselves can be achieved through various methods. A common approach for aryl sulfonyl chlorides is the chlorosulfonation of aromatic compounds using chlorosulfonic acid. mdpi.com For both aryl and alkyl sulfonyl chlorides, oxidative chlorination of thiols or their derivatives is a widely employed strategy, with various reagents and conditions being developed to improve efficiency and safety. organic-chemistry.orgorganic-chemistry.org

Academic Research Context of 1-Phenylbutane-1-sulfonyl Chloride and its Homologs

While general information on aryl and alkylsulfonyl chlorides is abundant, specific academic research focusing solely on this compound is less prevalent in readily accessible literature. However, its chemical properties and reactivity can be inferred from studies on its homologs and related structures. For instance, the reactivity of its close analog, 1-phenylpentane-1-sulfonyl chloride, has been noted for its participation in nucleophilic substitution reactions to form sulfonamide derivatives and its hydrolysis to the corresponding sulfonic acid. evitachem.com

The synthesis of such α-phenyl-substituted alkylsulfonyl chlorides can be approached through various synthetic routes. One can envision the chlorosulfonation of 1-phenylbutane, though this might lead to a mixture of isomers. A more regioselective approach would involve the oxidation of the corresponding thiol or a related sulfur-containing precursor.

The table below provides some key identifiers for this compound and a related compound.

| Compound Name | CAS Number | Molecular Formula |

| This compound | 1248094-14-5 aksci.com | C10H13ClO2S |

| 4-Phenylbutane-1-sulfonyl chloride | 88107-02-2 reagentia.eu | C10H13ClO2S |

This table presents identifying information for this compound and an isomeric compound for comparative purposes.

The study of homologous series, such as 1-phenylalkane-1-sulfonyl chlorides, allows chemists to understand how the variation in the alkyl chain length affects the physical and chemical properties of the molecule. This understanding is crucial for designing new molecules with specific desired characteristics for applications in medicinal chemistry and materials science. Further research into the synthesis and reactivity of this compound would undoubtedly contribute to the broader field of organic synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C10H13ClO2S |

|---|---|

Molecular Weight |

232.73 g/mol |

IUPAC Name |

1-phenylbutane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H13ClO2S/c1-2-6-10(14(11,12)13)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3 |

InChI Key |

BAJGFIAGJGXYIK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity Profile and Mechanistic Investigations of 1 Phenylbutane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfur Center

Nucleophilic substitution is a characteristic reaction of sulfonyl chlorides. wikipedia.org In these reactions, an electron-rich nucleophile attacks the sulfur atom, resulting in the displacement of the chloride, which is an effective leaving group. masterorganicchemistry.com The general mechanism is typically a concerted Sₙ2-like process. mdpi.org For 1-phenylbutane-1-sulfonyl chloride, this reactivity is central to its utility in synthesizing a variety of important sulfur-containing compounds.

This compound reacts with alcohols in the presence of a base to form sulfonate esters. This process, often referred to as sulfonylation, is a common method for converting the hydroxyl group of an alcohol, which is a poor leaving group, into a sulfonate ester, which is an excellent leaving group for subsequent substitution or elimination reactions. periodicchemistry.comyoutube.com The reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270), which serves to neutralize the hydrochloric acid (HCl) byproduct. youtube.com

The mechanism involves the alcohol acting as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. youtube.comyoutube.com A key stereochemical feature of this reaction is that the bond between the carbon and oxygen of the alcohol is not broken during the process; therefore, the reaction proceeds with retention of configuration at the alcohol's stereocenter. youtube.comchegg.com

Table 1: Representative Sulfonylation Reaction of an Alcohol

| Reactant 1 | Reactant 2 | Base | Product | Key Feature |

| This compound | (R)-2-Butanol | Pyridine | (R)-butan-2-yl 1-phenylbutane-1-sulfonate | Retention of stereochemistry at the alcohol's chiral carbon. chegg.com |

The reaction between this compound and amines (primary or secondary) is a fundamental method for the synthesis of sulfonamides. cbijournal.com This reaction is analogous to the formation of sulfonate esters, with the amine serving as the nucleophile. byjus.com The process is highly efficient and forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.org

Primary and secondary amines readily react with this compound to yield the corresponding N-substituted sulfonamides. ekb.egresearchgate.net The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the sulfur atom, leading to the displacement of the chloride ion. byjus.com

Primary Amines: Reaction with a primary amine (R-NH₂) results in the formation of a monosubstituted sulfonamide. The resulting sulfonamide still possesses an acidic proton on the nitrogen atom. In the presence of a base like aqueous sodium hydroxide, this proton can be removed to form a water-soluble sodium salt. wikipedia.orgshaalaa.com

Secondary Amines: Reaction with a secondary amine (R₂NH) yields a disubstituted sulfonamide. This product lacks an acidic proton on the nitrogen atom and is therefore insoluble in aqueous alkali. wikipedia.orgshaalaa.com

This differential solubility is the principle behind the Hinsberg test. byjus.com High yields of sulfonamides can be achieved by carrying out the reaction in aqueous media with a base like sodium hydroxide. scilit.com

Table 2: Illustrative Reactions with Primary and Secondary Amines

| Amine Type | Amine Example | Product with this compound | Solubility in Aqueous NaOH |

| Primary | Ethylamine | N-ethyl-1-phenylbutane-1-sulfonamide | Soluble shaalaa.com |

| Secondary | Diethylamine | N,N-diethyl-1-phenylbutane-1-sulfonamide | Insoluble shaalaa.com |

When this compound reacts with a chiral amine, the potential for diastereomer formation exists. The reaction occurs at the sulfur center, and the stereocenter on the phenylbutane moiety is typically unaffected under standard reaction conditions. Similarly, the stereocenter of the chiral amine remains intact. While the reaction of a chiral amine with a chiral sulfonyl chloride can theoretically lead to a mixture of diastereomers, significant diastereoselectivity is not commonly observed in these reactions, as the new bond is formed at the sulfur atom, which is relatively distant from the stereocenters. nih.gov

Synthesis of Sulfonamides

Carbon-Sulfur Bond Forming Reactions

Beyond nucleophilic substitution at the sulfur center, this compound can be utilized in reactions that form a direct carbon-sulfur bond, providing a pathway to sulfones. nih.govnih.gov

The Friedel-Crafts sulfonylation is a classic electrophilic aromatic substitution reaction used to synthesize aryl sulfones. scispace.comwikipedia.org In this reaction, a sulfonyl chloride acts as the electrophile, reacting with an aromatic ring in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). scispace.com

However, the Friedel-Crafts sulfonylation using alkanesulfonyl chlorides like this compound is often problematic and can result in very low yields of the desired sulfone. google.com A significant side reaction is the chlorination of the aromatic substrate, which can become the major pathway. This is thought to occur because the interaction between the alkanesulfonyl chloride and the Lewis acid can generate a chlorinating agent. google.com For example, the reaction of p-xylene with methanesulfonyl chloride in the presence of AlCl₃ gives a high yield of 2,5-dimethylchlorobenzene and only a minimal amount of the sulfone product. google.com Due to these competing reactions, this is not generally a preferred method for synthesizing alkyl aryl sulfones from alkanesulfonyl chlorides. google.com More effective sulfonylation is typically achieved with arenesulfonyl chlorides. rsc.org

Table 3: Expected Products in Friedel-Crafts Reaction

| Aromatic Substrate | Reagent | Catalyst | Major Product | Minor Product |

| Benzene (B151609) | This compound | AlCl₃ | Chlorobenzene (via competing reaction) google.com | (1-(phenylsulfonyl)butyl)benzene |

Desulfitative Cross-Coupling Reactions

Desulfitative cross-coupling reactions represent a powerful strategy in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds by utilizing organosulfonyl compounds as coupling partners through the extrusion of sulfur dioxide (SO₂). This compound, as a representative alkanesulfonyl chloride, can serve as a precursor in these transformations. The sulfonyl chloride group (-SO₂Cl) can be converted into a sulfinate, which then participates in the catalytic cycle, or it can directly engage in reactions that generate key radical intermediates. These reactions are valued for their ability to use readily available and stable sulfur-based starting materials to construct complex molecular architectures.

Transition metal catalysis is a cornerstone of modern cross-coupling chemistry, and these methods have been extended to include desulfitative reactions involving sulfonyl chlorides. Various metals, including palladium, nickel, and iron, have been shown to effectively catalyze the coupling of organosulfonyl compounds with a range of partners. nih.gov

In a typical palladium-catalyzed cycle, the initial step often involves the oxidative addition of a Pd(0) complex to a coupling partner. For reactions starting with sulfonyl chlorides, an initial step might involve conversion to a more reactive species. However, direct involvement of the sulfonyl chloride can also occur. For instance, palladium catalysts have been used for the desulfitative coupling of benzenesulfonyl chlorides with enones, resulting in conjugate addition products rather than the expected Heck-type products. This suggests a pathway where the sulfonyl group is ultimately lost as SO₂, and a new carbon-carbon bond is formed. nih.gov

Nickel catalysts are also highly effective, particularly in Kumada-type and Suzuki-Miyaura-type cross-couplings. nih.gov These reactions typically involve the cleavage of the C–SO₂ bond. For a compound like this compound, a nickel-catalyzed reaction with a Grignard reagent (Kumada-type) could lead to the formation of a new C-C bond at the benzylic position, displacing the sulfonyl group. nih.gov

Iron-catalyzed systems offer a more economical and environmentally friendly alternative. Iron catalysts, such as [Fe(acac)₃], have been successfully employed in the desulfinylative cross-coupling of both alkane- and alkenesulfonyl chlorides with Grignard reagents. A plausible mechanism involves the formation of an iron-ate complex, followed by a process that facilitates the extrusion of SO₂ and the formation of the cross-coupled product. These reactions proceed without the need for expensive ligands, making them highly practical.

Table 1: Overview of Transition Metal-Catalyzed Desulfitative Coupling Systems

| Catalyst System | Coupling Partner | Reaction Type | Ref. |

|---|---|---|---|

| Palladium complexes | Enones | Conjugate Addition | nih.gov |

| Nickel complexes | Boronic acids | Suzuki-Miyaura-type | nih.gov |

| Nickel complexes | Grignard reagents | Kumada-type | nih.gov |

| Iron(III) acetylacetonate | Grignard reagents | Cross-Coupling |

An alternative and increasingly popular approach to desulfonylative functionalization involves radical intermediates, often generated under photoredox catalysis. nih.govsemanticscholar.org In these pathways, this compound can act as a precursor to a 1-phenylbutyl radical or a 1-phenylbutane-1-sulfonyl radical.

Visible-light photoredox catalysis is a mild and efficient method for generating these radicals. A photocatalyst, upon excitation by light, can engage in a single-electron transfer (SET) with the sulfonyl chloride or a derivative thereof. For example, the photocatalyst can reduce the sulfonyl chloride, leading to the cleavage of the C–S or S–Cl bond. Cleavage of the C–S bond generates a 1-phenylbutyl radical and the SO₂Cl⁻ anion, while cleavage of the S–Cl bond would produce a 1-phenylbutane-1-sulfonyl radical and a chloride anion.

Mechanistic studies often involve radical trapping experiments. The addition of radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) can inhibit the reaction, providing evidence for the involvement of radical intermediates. The desulfonylative functionalization of organosulfones through photo- or electrocatalytic means represents a significant area of modern organic chemistry. nih.gov

Table 2: Conditions for Radical Desulfonylative Reactions

| Method | Radical Precursor | Key Intermediate | Application | Ref. |

|---|---|---|---|---|

| Visible-Light Photocatalysis | Sulfonyl Chloride | Sulfonyl Radical / Alkyl Radical | C-C Bond Formation | semanticscholar.orgresearchgate.net |

| Electrocatalysis | Organosulfone | Radical Anion | C-C & C-Heteroatom Coupling | nih.gov |

| Thermal Initiation | Diaryliodonium Salts | Aryl Radical | Cascade Desulfonylation/Migration | rsc.org |

Reactions Involving Unsaturated Substrates

This compound exhibits versatile reactivity towards unsaturated substrates like alkenes, alkynes, imines, and carbonyl compounds. These reactions, which can proceed through radical or ionic pathways, allow for the introduction of the sulfonyl group or the entire 1-phenylbutylsulfonyl moiety into organic molecules, leading to the synthesis of diverse and complex structures. magtech.com.cn

The addition of sulfonyl chlorides across carbon-carbon double and triple bonds is a fundamental transformation. Chlorosulfonylation involves the net addition of both the sulfonyl group and a chlorine atom to the unsaturated system. This reaction often proceeds via an atom transfer radical addition (ATRA) mechanism. researchgate.net

Under visible-light photoredox catalysis, using copper-based catalysts such as [Cu(dmp)₂Cl]Cl (dmp = 2,9-dimethyl-1,10-phenanthroline), this compound can add across alkenes. researchgate.netuni-regensburg.de The catalytic cycle is initiated by the formation of a sulfonyl radical (RSO₂•) through a single-electron transfer from the excited photocatalyst to the sulfonyl chloride. This electrophilic sulfonyl radical then adds to the alkene, generating a carbon-centered radical intermediate. This intermediate subsequently abstracts a chlorine atom from another molecule of the sulfonyl chloride or from the copper catalyst complex to yield the final β-chloro sulfone product and propagate the radical chain. This method is highly efficient for a wide range of olefins. magtech.com.cnresearchgate.net

Table 3: Examples of Photocatalytic Chlorosulfonylation of Alkenes

| Alkene Substrate | Sulfonyl Chloride | Catalyst | Product Type | Ref. |

|---|---|---|---|---|

| Styrene | Alkanesulfonyl Chloride | Copper(II)-dmp complex | β-Chloro Alkyl Aryl Sulfone | researchgate.net |

| 1-Octene | Alkanesulfonyl Chloride | Copper(II)-dmp complex | β-Chloro Alkyl Sulfone | researchgate.net |

| Cyclohexene | Alkanesulfonyl Chloride | Copper(II)-dmp complex | 1-Chloro-2-(alkylsulfonyl)cyclohexane | uni-regensburg.de |

Annulation reactions, or ring-forming reactions, are critical for the synthesis of cyclic and heterocyclic systems. Sulfonyl chlorides like this compound can be employed in cascade reactions that result in the formation of rings. These processes often leverage the reactivity of radical intermediates generated from the sulfonyl chloride.

For example, a sulfonyl radical generated via photoredox catalysis can add to an alkene that contains a tethered reactive group. The resulting carbon-centered radical can then undergo an intramolecular cyclization onto another unsaturated moiety within the molecule, such as an aromatic ring or another double bond. This radical cascade cyclization is a powerful method for constructing complex polycyclic structures in a single step.

While not a direct annulation, multicomponent reactions involving sulfonyl chlorides can lead to cyclic products. For instance, a palladium-catalyzed reaction of an imine, an acid chloride, and an alkyne can produce pyrrole derivatives. nih.gov Although this specific example uses an acid chloride, the principles of generating reactive intermediates that undergo subsequent cyclization are relevant to the broader reactivity patterns of sulfonyl chlorides.

The reactivity of this compound extends to unsaturated systems containing heteroatoms, such as the C=N bond of imines and the C=O bond of carbonyls. magtech.com.cn These reactions provide routes to nitrogen- and oxygen-containing sulfonated products.

The reaction with imines can lead to diverse outcomes depending on the imine's structure and the reaction conditions. researchgate.net With cyclic N-alkyl imines, alkanesulfonyl chlorides can react to give N-sulfonylated products, sometimes accompanied by double bond migration. researchgate.net For example, 2-phenyl-1-pyrroline reacts with benzylsulfonyl chloride to yield 1-benzylsulfonyl-2-phenyl-2-pyrroline. In other cases, reaction with cyclic imines can lead to ring-opened products. For instance, 4,5-dihydro-3H-benzo[c]azepine reacts with alkanesulfonyl chlorides to afford N-[3-(2-formylphenyl)propyl]alkanesulfonamides via N-alkanesulfonylation and subsequent hydrolysis of an intermediate. researchgate.net

With α,β-unsaturated carbonyl compounds (enones), sulfonyl chlorides can participate in conjugate addition reactions, as seen in the palladium-catalyzed desulfitative coupling with benzalacetone. This reaction adds the aryl or alkyl group from the sulfonyl chloride to the β-position of the enone. nih.gov The functional group of imines (C=N) is similar to that of carbonyls, though generally less electrophilic. redalyc.org The reactivity of imines can be enhanced by using a Lewis acid catalyst. redalyc.org

Table 4: Reactivity of Alkanesulfonyl Chlorides with Imines and Carbonyls

| Unsaturated Substrate | Reaction Type | Product Class | Ref. |

|---|---|---|---|

| 2-Phenyl-1-pyrroline (Cyclic Imine) | N-Sulfonylation / Isomerization | N-Sulfonyl Pyrroline | researchgate.net |

| 4,5-Dihydro-3H-benzo[c]azepine (Cyclic Imine) | N-Sulfonylation / Ring Opening | N-Alkylalkanesulfonamide | researchgate.net |

| Benzalacetone (Enone) | Desulfitative Conjugate Addition | β-Substituted Ketone | nih.gov |

Reductive Transformations of this compound

The sulfur atom in this compound exists in its highest oxidation state (+6), rendering it susceptible to a variety of reductive transformations. These reactions are fundamental in synthetic organic chemistry, providing pathways to a range of organosulfur compounds with lower oxidation states, such as thiosulfonates, sulfinic acids, and thiols. The specific outcome of the reduction is largely dictated by the nature of the reducing agent employed and the reaction conditions.

Formation of Thiosulfonates from Sulfonyl Chlorides

The reaction of sulfonyl chlorides with thiols is a common method for the synthesis of thiosulfonates. uantwerpen.beresearchgate.net This transformation involves the nucleophilic attack of a thiol on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfur-sulfur bond and the elimination of hydrogen chloride. This compound is expected to react with various thiols in the presence of a base to yield the corresponding S-alkyl/aryl 1-phenylbutane-1-thiosulfonates. The base is required to neutralize the HCl generated during the reaction.

A general representation of this reaction is as follows:

R-SO₂Cl + R'-SH → R-SO₂-S-R' + HCl

where R is the 1-phenylbutyl group and R' can be an alkyl or aryl group.

Table 1: Illustrative Conditions for the Synthesis of Thiosulfonates from Sulfonyl Chlorides

| Sulfonyl Chloride (R-SO₂Cl) | Thiol (R'-SH) | Base/Catalyst | Solvent | Yield (%) |

| p-Toluenesulfonyl chloride | Thiophenol | Pyridine | Chloroform | High |

| Benzenesulfonyl chloride | Benzyl thiol | Triethylamine | Dichloromethane | Good |

| Methanesulfonyl chloride | Ethanethiol | Sodium hydroxide | Water/Ethanol | Moderate |

The reaction mechanism is believed to proceed via a direct nucleophilic substitution on the sulfur atom. The presence of electron-withdrawing groups on the sulfonyl chloride can enhance its reactivity towards nucleophiles.

Reduction to Sulfinic Acids or Thiols

Partial reduction of sulfonyl chlorides affords the corresponding sulfinic acids, where the sulfur atom is in the +4 oxidation state. This conversion is a key step in the synthesis of various sulfinate salts and other sulfur-containing compounds. chez-alice.frresearchgate.net The most frequently employed method for this transformation is the reduction of the sulfonyl chloride with a mild reducing agent, such as sodium sulfite (Na₂SO₃) in an aqueous basic solution. nih.gov Zinc dust in water or alcohol can also be utilized for this purpose.

For this compound, the reaction would proceed as follows:

C₆H₅CH(CH₂CH₂CH₃)SO₂Cl + Na₂SO₃ + H₂O → C₆H₅CH(CH₂CH₂CH₃)SO₂H + NaCl + NaHSO₄

Aromatic sulfinic acids are generally more stable than their aliphatic counterparts. chez-alice.fr The resulting 1-phenylbutane-1-sulfinic acid would likely be isolated as its more stable salt.

Table 2: Reagents for the Reduction of Sulfonyl Chlorides to Sulfinic Acids

| Sulfonyl Chloride | Reducing Agent | Solvent | Product |

| Benzenesulfonyl chloride | Sodium sulfite/Sodium bicarbonate | Water | Sodium benzenesulfinate |

| p-Toluenesulfonyl chloride | Zinc dust | Ethanol/Water | p-Toluenesulfinic acid |

| Naphthalenesulfonyl chloride | Stannous chloride | Hydrochloric acid | Naphthalenesulfinic acid |

Complete reduction of sulfonyl chlorides leads to the formation of thiols, where the sulfur atom is in its lowest oxidation state (-2). This transformation requires stronger reducing agents compared to the preparation of sulfinic acids. taylorfrancis.com Commonly used reagents for the reduction of sulfonyl chlorides to thiols include lithium aluminum hydride (LiAlH₄), zinc and acid, or catalytic hydrogenation. taylorfrancis.comgoogle.comgoogle.com The reaction with triphenylphosphine has also been reported as an efficient method for this conversion. organic-chemistry.orgresearchgate.net

The reduction of this compound would yield 1-phenylbutane-1-thiol (B12120393):

C₆H₅CH(CH₂CH₂CH₃)SO₂Cl + [Reducing Agent] → C₆H₅CH(CH₂CH₂CH₃)SH

The choice of reducing agent is crucial and depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, catalytic hydrogenation using a palladium catalyst is a powerful method for this conversion. taylorfrancis.comgoogle.com

Table 3: Methods for the Reduction of Sulfonyl Chlorides to Thiols

| Sulfonyl Chloride | Reducing System | Conditions | Product |

| p-Toluenesulfonyl chloride | LiAlH₄ | Diethyl ether, reflux | p-Thiocresol |

| Benzenesulfonyl chloride | Zn / H₂SO₄ | Aqueous, heat | Thiophenol |

| Naphthalenesulfonyl chloride | H₂ / Pd catalyst | Moderate pressure | Naphthalenethiol |

| p-(Chlorosulfonyl)benzoic acid | H₂ / Pd catalyst | Moderate pressure | p-Mercaptobenzoic acid |

Advanced Applications of 1 Phenylbutane 1 Sulfonyl Chloride in Complex Molecule Synthesis

Utilization as a Building Block for Structurally Diverse Organic Scaffolds

The sulfonyl chloride group is a powerful electrophile, reacting readily with a wide range of nucleophiles. This reactivity allows for the incorporation of the 1-phenylbutane-1-sulfonyl moiety into various molecular frameworks, providing access to structurally complex and functionally diverse compounds.

The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal and combinatorial chemistry. researchgate.netcbijournal.com This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups, making it ideal for the rapid generation of large chemical libraries for drug discovery screening. nih.govorganic-chemistry.orgucl.ac.uk 1-Phenylbutane-1-sulfonyl chloride can be readily employed in this context to react with a diverse set of amines, yielding a library of N-substituted 1-phenylbutane-1-sulfonamides. The resulting compounds possess a combination of an aromatic ring, an alkyl chain, and a sulfonamide linker, which are common features in pharmacologically active molecules. scholarsresearchlibrary.com

The general synthesis of these sulfonamide frameworks is depicted below:

Table 1: General Synthesis of 1-Phenylbutane-1-sulfonamides This table illustrates the reaction of this compound with primary or secondary amines to form the corresponding sulfonamides.

| Reactant A | Reactant B | Product |

|---|---|---|

| R¹R²NH (Primary or Secondary Amine) |

In this reaction, R¹ and R² can be hydrogen, alkyl, aryl, or part of a heterocyclic system, allowing for extensive diversification.

Macrocycles are a significant class of therapeutic agents, and the sulfonamide functional group is a key component in many potent drug molecules, including several inhibitors of HIV-1 protease. researchgate.netrsc.orgmdpi.com Structure-based drug design has led to the development of highly effective HIV-1 protease inhibitors that feature a sulfonamide isostere. nih.govnih.gov The synthesis of these complex molecules often involves the coupling of a sulfonyl chloride with an amine as a key step to form the sulfonamide bond that is crucial for binding to the enzyme's active site. cbijournal.comnih.gov

Furthermore, the principles of sulfonamide formation can be extended to the synthesis of macrocycles, where a molecule containing both a sulfonyl chloride and an amine functionality can undergo intramolecular cyclization, or a bifunctional sulfonyl chloride can be reacted with a diamine. acs.orgrsc.orgnih.govresearchgate.net While specific examples detailing the use of this compound in the synthesis of HIV protease inhibitors are not prevalent, its chemical properties make it a suitable candidate for creating novel sulfonamide-containing macrocycles for screening in drug discovery programs. rochester.edu

Table 2: Representative Sulfonamide-Containing HIV-1 Protease Inhibitors This table shows examples of approved HIV-1 protease inhibitors that contain the critical sulfonamide functional group, which can be synthesized using sulfonyl chloride precursors.

| Drug Name | Structure |

|---|---|

| Darunavir | |

| Amprenavir |

Generation of Reactive Intermediates

Beyond its use as a direct building block, this compound serves as a valuable precursor for generating a variety of highly reactive intermediates that are not easily isolated but can be trapped in situ to form complex products.

Alkanesulfonyl chlorides that possess at least one α-hydrogen, such as this compound, can undergo dehydrochlorination upon treatment with a non-nucleophilic base (e.g., triethylamine) to form highly reactive intermediates known as sulfenes. wikipedia.orgmagtech.com.cn These sulfenes (R¹R²C=SO₂) are unstable and will rapidly react with a wide range of nucleophiles and electrophiles present in the reaction mixture. acs.orgacs.org This reactivity can be harnessed in cycloaddition reactions, for example, with enamines to form four-membered thietane (B1214591) 1,1-dioxides, providing a route to novel heterocyclic systems.

The formation of the sulfene (B1252967) from this compound would proceed as follows:

Reaction Scheme: Formation of 1-Phenyl-1-butenesulfene

This compound reacts with a base to eliminate HCl and form the transient intermediate 1-phenyl-1-butenesulfene.

Sulfonyl azides are the most common reagents for diazo transfer reactions, which are used to convert primary amines to azides and active methylene (B1212753) compounds to diazo compounds. organic-chemistry.orgacs.orgmanchester.ac.uk this compound can serve as a precursor to the corresponding 1-phenylbutane-1-sulfonyl azide (B81097). This transformation is typically achieved by reacting the sulfonyl chloride with an azide salt, such as sodium azide. organic-chemistry.orgnih.gov

The resulting 1-phenylbutane-1-sulfonyl azide can then be used as a diazo transfer agent. nih.govrsc.org For example, it can react with a primary amine in the presence of a copper catalyst to yield the corresponding organic azide, a versatile functional group in organic synthesis, particularly in "click chemistry." organic-chemistry.org

The two-step sequence is shown below:

Reaction Scheme: Synthesis and Application of 1-Phenylbutane-1-sulfonyl Azide

Step 1: this compound is converted to 1-phenylbutane-1-sulfonyl azide. Step 2: The sulfonyl azide acts as a diazo transfer reagent with a primary amine (R-NH₂).

A more advanced application involves the generation of metallocarbenes from N-sulfonyl-1,2,3-triazoles. rsc.orgrsc.orggrantome.com These triazoles are readily synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a sulfonyl azide and a terminal alkyne. elsevierpure.comgla.ac.uk Therefore, 1-phenylbutane-1-sulfonyl azide, derived from the corresponding sulfonyl chloride, can be reacted with various alkynes to produce a library of N-(1-phenylbutane-1-sulfonyl)-1,2,3-triazoles.

Upon treatment with a transition metal catalyst, such as a rhodium(II) complex, these N-sulfonyl triazoles undergo denitrogenation (loss of N₂) to form a transient α-imino metallocarbene. elsevierpure.comnih.gov These highly reactive intermediates can participate in a wide array of synthetic transformations, including cyclopropanations, C-H insertions, and ylide formations, enabling the rapid construction of complex molecular architectures. rsc.org

The synthetic pathway from this compound to a metallocarbene is outlined below:

Reaction Scheme: Generation of Metallocarbenes from this compound

Step 1: Formation of the sulfonyl azide. Step 2: Cycloaddition with an alkyne to form the N-sulfonyl triazole. Step 3: Metal-catalyzed denitrogenation to generate the reactive metallocarbene intermediate.

Regioselective and Stereoselective Transformations

Searches of established scientific databases and scholarly articles did not yield specific examples or detailed research findings on the application of this compound in controlling regioselectivity or stereoselectivity in chemical reactions. The directing capabilities of the phenylbutane sulfonyl group and its potential influence on the spatial arrangement of reactants in a transition state have not been a subject of focused study in the available literature.

Enantioselective Synthesis Applications

Similarly, an extensive review of the literature found no documented use of this compound as a chiral auxiliary, ligand, or catalyst in enantioselective synthesis. The development of chiral sulfonyl chlorides and their application in asymmetric synthesis is an area of interest in organic chemistry. However, research specifically employing the chiral center inherent in this compound (if resolved) or its derivatives for the purpose of inducing enantioselectivity in reactions is not present in the accessible scientific domain. Therefore, no data tables or detailed research findings on its application in enantioselective synthesis can be provided.

Analytical and Characterization Methodologies for 1 Phenylbutane 1 Sulfonyl Chloride and Its Derivatives

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and electronic environment of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Phenylbutane-1-sulfonyl chloride, both ¹H and ¹³C NMR provide critical data for confirming its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. The protons on the carbon adjacent to the electron-withdrawing sulfonyl chloride group (C1) would be significantly deshielded, appearing at a higher chemical shift (downfield). The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The protons of the butyl chain will show characteristic splitting patterns (triplets, multiplets) based on their coupling with adjacent protons. The deshielded multiplet for the proton on the carbon alpha to the sulfonyl chloride group is a key indicator of the structure. acdlabs.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data. The carbon atom directly attached to the sulfonyl chloride group (C1) is expected to be the most downfield among the aliphatic carbons due to the strong electron-withdrawing effect. The carbons of the phenyl ring will appear in the aromatic region (typically δ 125-140 ppm), with the ipso-carbon (the one attached to the butylsulfonyl group) showing a distinct chemical shift. The remaining butyl chain carbons will appear in the aliphatic region (δ 10-40 ppm).

Detailed analysis of related compounds in the literature, including various substituted phenyl-containing alcohols and other sulfonyl chlorides, supports these expected spectral features. rsc.orgrsc.orgpsu.edu The precise chemical shifts and coupling constants are determined by recording the spectra in a deuterated solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (B1202638) (TMS) as an internal standard. psu.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on the analysis of similar structures and general principles of NMR spectroscopy.

| Atom | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Phenyl Protons (ortho, meta, para) | 7.40 - 7.80 (m) | 128.0 - 135.0 |

| Phenyl Carbon (ipso) | - | ~139.0 |

| CH-SO₂Cl | 4.50 - 5.00 (m) | 65.0 - 75.0 |

| CH₂ (C2) | 1.80 - 2.10 (m) | 30.0 - 35.0 |

| CH₂ (C3) | 1.30 - 1.50 (m) | 20.0 - 25.0 |

| CH₃ (C4) | 0.85 - 1.00 (t) | 13.0 - 15.0 |

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by the prominent absorption bands of the sulfonyl chloride group. acdlabs.com Specifically, strong, characteristic stretching vibrations for the S=O bonds of the sulfonyl chloride functional group are expected.

The key diagnostic peaks include:

Asymmetric S=O stretch: A strong band typically appearing in the 1370–1410 cm⁻¹ region. acdlabs.com

Symmetric S=O stretch: Another strong band observed in the 1166–1204 cm⁻¹ range. acdlabs.com

C-H stretching (aromatic): Peaks appearing above 3000 cm⁻¹, characteristic of the phenyl group. rsc.org

C-H stretching (aliphatic): Bands in the 2800–3000 cm⁻¹ region corresponding to the butyl chain. acdlabs.com

C=C stretching (aromatic): Absorptions around 1450-1600 cm⁻¹ due to the phenyl ring. rsc.org

S-Cl stretch: A weaker band typically found in the lower frequency region of the spectrum.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Sulfonyl Chloride (SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 | Strong |

| Sulfonyl Chloride (SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 | Strong |

| Aromatic C-H | Stretch | > 3000 | Medium-Weak |

| Aliphatic C-H | Stretch | 2800 - 3000 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its structure. For this compound (C₁₀H₁₃ClO₂S), the molecular weight is 232.73 g/mol . aksci.com

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 232. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an [M+2]⁺ peak at m/z 234 with about one-third the intensity of the [M]⁺ peak would be a characteristic feature. acdlabs.com

Common fragmentation pathways for sulfonyl chlorides involve the loss of the chlorine atom or the entire sulfonyl chloride group. Key fragment ions might include:

[M-Cl]⁺: Loss of a chlorine radical.

[M-SO₂Cl]⁺: Loss of the sulfonyl chloride group, resulting in a butylphenyl cation.

[SO₂Cl]⁺: A fragment corresponding to the sulfonyl chloride group itself (m/z 99 and 101). acdlabs.com

C₄H₉⁺: A butyl cation (m/z 57), characteristic of the hydrocarbon chain. acdlabs.com

Low-resolution mass spectrometry (LRMS) using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used to identify these fragments. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the phenyl group chromophore. Aromatic systems typically exhibit characteristic absorption bands in the UV region.

One would expect to observe:

A strong absorption band (the E2-band) around 200-220 nm.

A weaker, fine-structured absorption band (the B-band) in the region of 250-280 nm.

While the sulfonyl chloride group itself is not a strong chromophore in the typical UV-Vis range, its electron-withdrawing nature can cause a slight shift (bathochromic or hypsochromic) and change in intensity (hyperchromic or hypochromic effect) of the phenyl group's absorption bands compared to unsubstituted benzene (B151609). Theoretical calculations and experimental data on similar aromatic compounds confirm these general absorption regions. researchgate.netresearchgate.net

X-ray Crystallography for Structural Elucidation of Derivatives

While obtaining a suitable single crystal of the reactive this compound liquid might be challenging, X-ray crystallography is an invaluable technique for the unambiguous structural elucidation of its solid derivatives, such as sulfonamides or sulfonate esters.

This technique provides precise information on:

Three-dimensional molecular structure: It confirms the connectivity of atoms.

Bond lengths and angles: Providing insight into the geometry of the molecule.

Conformation: Determining the spatial arrangement of the phenyl and butyl groups relative to the sulfonyl moiety.

Intermolecular interactions: Revealing details about crystal packing through forces like hydrogen bonds or van der Waals interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, Flash Chromatography)

Chromatographic methods are indispensable for the separation and purification of this compound from reaction mixtures and for assessing its purity.

Flash Chromatography: This is a common and efficient method for the purification of sulfonyl chlorides on a preparative scale. rsc.org The crude product is loaded onto a silica (B1680970) gel column and eluted with a solvent system of increasing polarity, typically a gradient of ethyl acetate (B1210297) in hexanes. rsc.org The separation is monitored by thin-layer chromatography (TLC), allowing for the isolation of the pure compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive analytical technique used to determine the purity of the final product and can also be used for purification on a semi-preparative or preparative scale. rsc.org For a compound like this compound, a reversed-phase HPLC method would typically be employed.

Table 3: Typical HPLC Conditions for Analysis of Related Compounds Based on methods for similar sulfonic acid derivatives. sielc.com

| Parameter | Condition |

| Column | Reversed-phase C18 or similar (e.g., Newcrom BH) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile) |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector (monitoring at a wavelength where the phenyl group absorbs, e.g., 254 nm) or an evaporative detector like ELSD or MS |

This method allows for the separation of the target compound from any starting materials, byproducts, or degradation products, with high resolution. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone analytical technique for the characterization of newly synthesized chemical compounds. Its primary function is to determine the mass percentage of each element within a sample, providing a quantitative measure of its elemental composition. This data is crucial for verifying the empirical formula of a compound, which can then be compared against the theoretical formula derived from its proposed molecular structure. For a target molecule like this compound, elemental analysis serves as a fundamental checkpoint to confirm that the synthesis has yielded the correct product with a high degree of purity.

The process typically involves high-temperature combustion of a small, precisely weighed sample. The combustion products, such as carbon dioxide (CO₂), water (H₂O), and sulfur dioxide (SO₂), are quantitatively measured. The amounts of these products are then used to calculate the percentage of carbon, hydrogen, and sulfur in the original sample. Chlorine is determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The theoretical elemental composition of this compound is calculated from its molecular formula, C₁₀H₁₃ClO₂S, and the atomic weights of its constituent elements. A comparison between the experimentally determined percentages and these theoretical values is the ultimate goal. A close agreement, typically within a margin of ±0.4%, is considered strong evidence for the compound's identity and purity.

In practice, elemental analysis results are presented alongside calculated values derived from the expected molecular formula. For instance, research on structurally related sulfonyl chloride derivatives often reports these findings as a standard characterization step. In a study on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, the elemental analysis results were presented by comparing the found percentages of C, H, N, and S to the calculated values, confirming the structure of the synthesized molecules. mdpi.com This comparative approach is standard practice for validating the composition of novel compounds.

Below are the detailed theoretical elemental composition values for this compound.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 51.61 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.63 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.23 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.75 |

| Sulfur | S | 32.065 | 1 | 32.065 | 13.78 |

| Total | 232.73 | 100.00 |

Note: The data in this table is calculated based on the theoretical molecular formula of this compound (C₁₀H₁₃ClO₂S) and standard atomic weights. Experimental results from an elemental analyzer would be compared against these values for compositional verification.

Computational and Theoretical Chemistry Studies of 1 Phenylbutane 1 Sulfonyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are instrumental in predicting the geometry, electronic properties, and reactivity of compounds like 1-Phenylbutane-1-sulfonyl chloride. rsc.orgosti.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in this compound. These calculations typically predict a tetrahedral geometry around the central sulfur atom, characteristic of sulfonyl chlorides. The phenyl and butyl groups, along with the oxygen and chlorine atoms, are positioned to minimize steric hindrance and electronic repulsion. nih.govnih.gov

The electronic structure of the sulfonyl group is highly polarized, a feature that is well-described by DFT calculations. The sulfur-oxygen bonds are expected to have significant double-bond character, while the sulfur-chlorine bond is a weaker, more labile single bond. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can quantify the charge distribution, revealing a significant positive charge on the sulfur atom and negative charges on the oxygen and chlorine atoms. This charge distribution is a key factor in the molecule's reactivity. researchgate.net

Table 1: Representative Calculated Geometrical Parameters for Arenesulfonyl Chlorides (Note: Data for this compound is not directly available in the literature. The following table presents typical bond lengths and angles for related arenesulfonyl chlorides, as determined by DFT calculations.)

| Parameter | Typical Value |

| S=O Bond Length | ~1.43 Å |

| S-C Bond Length | ~1.77 Å |

| S-Cl Bond Length | ~2.07 Å |

| O=S=O Bond Angle | ~120° |

| O=S=C Bond Angle | ~108° |

| O=S=Cl Bond Angle | ~106° |

| C-S-Cl Bond Angle | ~100° |

These values are illustrative and can vary depending on the specific substituents on the phenyl ring and the computational method used.

Frontier Molecular Orbital (FMO) Theory Applications (e.g., HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). beilstein-journals.org The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring, representing the most available electrons for donation in an electrophilic attack. The LUMO, conversely, is anticipated to be centered on the sulfonyl group, specifically with a large contribution from the antibonding σ* orbital of the S-Cl bond. This localization makes the sulfur atom highly susceptible to nucleophilic attack. researchgate.netnih.gov

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. The presence of the butyl group, an electron-donating group, would be expected to raise the energy of the HOMO slightly compared to unsubstituted benzenesulfonyl chloride, potentially modulating its reactivity.

Table 2: Representative Frontier Orbital Energies for Substituted Benzenesulfonyl Chlorides (Note: Specific HOMO-LUMO energies for this compound are not available. This table provides illustrative values for related compounds.)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzenesulfonyl chloride | -7.5 | -1.2 | 6.3 |

| p-Toluenesulfonyl chloride | -7.3 | -1.1 | 6.2 |

| p-Nitrobenzenesulfonyl chloride | -8.1 | -2.0 | 6.1 |

Data is hypothetical and for illustrative purposes to show substituent effects.

Reaction Pathway and Transition State Analysis

Computational studies, particularly with DFT, are invaluable for mapping out the potential energy surfaces of chemical reactions involving this compound. These studies can identify the most likely reaction mechanisms, including the structures of transition states and intermediates. beilstein-journals.org

For nucleophilic substitution at the sulfur atom, two primary mechanisms are generally considered: a concerted SN2-like pathway and a stepwise addition-elimination mechanism. Theoretical studies on related arenesulfonyl chlorides have shown that the chloride exchange reaction often proceeds via a single transition state, consistent with an SN2 mechanism. nih.govnih.gov In this mechanism, the nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously.

The presence of the bulky butyl group at the alpha-carbon in this compound might introduce steric hindrance that could influence the activation energy of the transition state and, consequently, the reaction rate. Computational analysis can quantify these steric effects and compare the feasibility of different reaction pathways.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). osti.gov For this compound, the MEP map would clearly illustrate the electrophilic and nucleophilic sites.

The most negative potential (typically colored red) is expected to be located around the two oxygen atoms of the sulfonyl group, indicating their high electron density and propensity to act as hydrogen bond acceptors. A region of high positive potential (typically colored blue) would be centered on the sulfur atom, confirming its electrophilic character and susceptibility to nucleophilic attack. The phenyl ring would show a more complex potential distribution, with regions of slight negative potential above and below the plane of the ring. MEP maps are powerful tools for predicting intermolecular interactions and the initial sites of chemical reactions. rsc.orgnih.gov

Structure-Reactivity Relationship Modeling

By systematically studying a series of related sulfonyl chlorides with varying substituents, computational chemistry can be used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models correlate calculated molecular descriptors (such as orbital energies, atomic charges, and steric parameters) with experimentally observed reactivity.

For this compound, the key structural features influencing its reactivity are the electronic effects of the phenyl group and the steric and electronic effects of the 1-phenylbutyl group attached to the sulfur atom. DFT calculations can provide the necessary descriptors for building a QSAR model. For instance, the calculated energy of the LUMO can be correlated with the rate of nucleophilic substitution. Similarly, the calculated charge on the sulfur atom can be a predictor of its electrophilicity. While a specific QSAR model for this compound is not available, the principles derived from studies on other sulfonamides and sulfonyl chlorides can be applied to understand its expected reactivity trends. nih.gov

Future Research Directions and Unexplored Avenues for 1 Phenylbutane 1 Sulfonyl Chloride Chemistry

Development of Novel, Sustainable Synthetic Routes

Traditional methods for the synthesis of sulfonyl chlorides have often relied on harsh reagents and conditions, such as the use of chlorine gas or chlorosulfonic acid, which present significant environmental and safety challenges. organic-chemistry.org Future research into the synthesis of 1-Phenylbutane-1-sulfonyl chloride should prioritize the development of greener, safer, and more economical alternatives.

Key areas for investigation include:

Oxidative Chlorination with Benign Reagents: Moving away from hazardous reagents, research can explore the use of milder and more environmentally friendly oxidizing and chlorinating agents. Methods utilizing reagents like N-chlorosuccinimide (NCS) in conjunction with odorless starting materials such as S-alkylisothiourea salts offer a promising path. organic-chemistry.org This approach is operationally simple and avoids the use of toxic chlorine gas. organic-chemistry.org Other systems, such as bleach (sodium hypochlorite) or sodium chlorite (B76162) (NaClO₂), represent clean and economic options for the oxidative chlorosulfonation of appropriate precursors. organic-chemistry.org

Catalytic Aerobic Oxidation: A particularly "green" approach would be the development of a catalytic system that uses molecular oxygen or air as the terminal oxidant. An environmentally benign, metal-free synthesis of sulfonyl chlorides has been demonstrated using ammonium (B1175870) nitrate (B79036) as a source for redox-catalytic nitrogen oxides (NO/NO₂) with oxygen as the terminal oxidant. rsc.org Adapting such a system for the synthesis of this compound from 1-phenylbutane-1-thiol (B12120393) would represent a significant advancement in sustainability. rsc.org

Photocatalytic Synthesis: Visible-light photocatalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. acs.org Research could focus on developing a photocatalytic alternative to traditional methods. For instance, a heterogeneous, metal-free photocatalyst like potassium poly(heptazine imide) could be employed to mediate the synthesis from an appropriate precursor, such as an arenediazonium salt, using an in-situ generated source of SO₂. acs.org This avoids the use of precious metal catalysts and leverages the energy of light to drive the reaction at room temperature. acs.org

| Synthetic Strategy | Key Reagents/Conditions | Potential Advantages | Reference |

|---|---|---|---|

| NCS Chlorosulfonation | S-alkylisothiourea salts, N-Chlorosuccinimide (NCS) | Environmentally friendly, mild conditions, odorless starting materials, recyclable byproducts. | organic-chemistry.org |

| Bleach-Mediated Oxidation | S-alkyl isothiourea salts, Sodium Hypochlorite (Bleach) | Clean, economic, simple, worker-friendly. | organic-chemistry.org |

| Aerobic Metal-Free Oxidation | Thiol, Ammonium Nitrate, O₂ (Air), HCl | Uses O₂ as terminal oxidant, metal-free, reduced waste. | rsc.org |

| Heterogeneous Photocatalysis | Arenediazonium salt, K-PHI catalyst, Visible Light | Metal-free, uses light energy, mild conditions, recyclable catalyst. | acs.org |

Exploration of New Catalytic Transformations

The sulfonyl chloride functional group is a versatile handle for a wide array of chemical reactions. While its use in the formation of sulfonamides is well-established, future research should explore novel catalytic transformations where this compound can act as a precursor to other valuable chemical structures.

Photoredox-Catalyzed Radical Generation: Visible-light photoredox catalysis can be used to activate sulfonyl chlorides through single-electron transfer, generating alkyl or aryl radicals. researchgate.net This opens up a vast landscape of potential reactions for this compound. The generated 1-phenylbutyl radical could participate in a variety of C-C and C-heteroatom bond-forming reactions, including couplings with alkenes, alkynes, and (hetero)arenes, which are not accessible through traditional ionic pathways. researchgate.net

Late-Stage Functionalization: The development of methods for the late-stage conversion of complex molecules is a major goal in medicinal chemistry. A strategy using a pyrylium (B1242799) salt (Pyry-BF₄) as an activating reagent enables the conversion of primary sulfonamides back into highly reactive sulfonyl chlorides under mild conditions. nih.govresearchgate.net Applying this to sulfonamides derived from this compound would allow for the diversification of complex molecular scaffolds at a late stage, providing a powerful tool for drug discovery programs. nih.gov

Organocatalytic Reactions: Organocatalysis offers a metal-free approach to asymmetric synthesis. While direct organocatalytic transformations of sulfonyl chlorides are less common, exploring their derivatives is a promising avenue. For instance, sulfoxonium ylides, which can be derived from related sulfur compounds, have been used in enantioselective formal S–H and C–H insertion reactions catalyzed by thioureas or chiral phosphoric acids. mdpi.com Investigating the conversion of this compound into a prochiral ylide and its subsequent use in organocatalytic asymmetric reactions could lead to valuable chiral sulfur-containing molecules. mdpi.com

Applications in Mechanochemical Synthesis and Flow Chemistry

Modern process chemistry emphasizes the development of safer, more efficient, and scalable manufacturing processes. Mechanochemistry and flow chemistry are two key enabling technologies that could be applied to the synthesis and reactions of this compound.

Mechanochemical Synthesis: Mechanochemistry, the use of mechanical force (e.g., in a ball mill) to induce chemical reactions, often proceeds in the absence of bulk solvents, leading to greener processes and sometimes unique reactivity. researchgate.net While direct mechanochemical synthesis of sulfonyl chlorides is not yet well-established, the synthesis of their derivatives, such as aromatic sulfonamides, has been demonstrated. rsc.org Future research could explore the one-pot mechanochemical synthesis of sulfonamides starting from a precursor to this compound, an amine, and a sulfur source, thereby minimizing solvent waste and simplifying workup procedures. rsc.org

Flow Chemistry: Continuous flow chemistry offers significant advantages over batch processing, particularly for highly exothermic or hazardous reactions. rsc.org The synthesis of sulfonyl chlorides is often highly exothermic and can involve toxic reagents, making it an ideal candidate for flow chemistry. rsc.orgrsc.org Developing a continuous flow protocol for the synthesis of this compound, for example by using a packed-bed reactor with a solid-supported reagent or by carefully controlling the mixing of reagents in a microreactor, would greatly improve the safety and scalability of its production. rsc.orgrsc.orgresearchgate.net Flow reactors provide superior heat and mass transfer, small reaction volumes, and precise control over reaction parameters, which can minimize the formation of byproducts and circumvent thermal runaway events. rsc.orgrsc.org

| Technology | Principle | Potential Benefits for this compound | Reference |

|---|---|---|---|

| Mechanochemistry | Inducing reactions by mechanical force (milling). | Solvent-free or low-solvent conditions, reduced waste, potential for novel reactivity. | researchgate.netrsc.org |

| Flow Chemistry | Performing reactions in a continuous stream. | Enhanced safety for exothermic/hazardous reactions, improved heat/mass transfer, scalability, higher purity. | rsc.orgrsc.orgresearchgate.net |

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

The integration of computational chemistry with experimental work has become an indispensable tool for modern chemical research. Advanced computational modeling can accelerate the discovery and optimization of reactions involving this compound.

Mechanism Elucidation and Reactivity Prediction: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. chemrxiv.org This allows researchers to gain a deep understanding of the reaction mechanism for both the synthesis and subsequent transformations of this compound. By calculating parameters like the electrophilicity of the sulfur atom, its reactivity towards various nucleophiles can be predicted, guiding experimental design and saving significant laboratory time. chemrxiv.org

Machine Learning for Reaction Optimization: Machine learning (ML) models are becoming increasingly powerful in predicting the outcomes of chemical reactions. chemrxiv.org By training an ML model on a dataset of reactions involving various sulfonyl chlorides (including both successful and failed reactions), it may become possible to predict whether a proposed transformation of this compound will be successful. chemrxiv.org Such models can identify key molecular features that govern reactivity and can be used to suggest optimal reaction conditions or even novel substrates, accelerating the discovery of new reactions. chemrxiv.org

De Novo Design of Catalysts and Reagents: Computational modeling is not limited to predicting the behavior of existing systems. It can also be used to design new catalysts or reagents tailored for specific transformations. For example, computational screening could identify novel organocatalysts for asymmetric reactions or design photoredox catalysts with optimal redox potentials for activating this compound. This predictive power allows for a more rational and less empirical approach to chemical discovery.

The future of research on this compound is rich with opportunity. By embracing the principles of green chemistry, exploring novel catalytic systems, leveraging advanced synthetic technologies, and integrating predictive computational models, the scientific community can unlock the full synthetic potential of this versatile chemical building block.

Q & A

Q. Advanced Research Focus

- DFT calculations : B3LYP/6-31G(d) models predict bond dissociation energies (S–Cl: 65 kcal/mol) and charge distribution (S atom δ⁺ = +1.2) .

- Collision-induced dissociation (CID) : Experimental m/z patterns match simulated fragmentation pathways using software like Mass Frontier .

- Ion mobility spectrometry : Predicts collision cross-sections within 5% error of experimental values, aiding structural validation .

How are impurities in this compound quantified, and what thresholds define "research-grade" purity?

Q. Methodological Focus

- GC-MS : Detects residual solvents (e.g., dichloromethane <0.1%) and sulfonic acid byproducts (<0.5%) .

- Titration : Volumetric analysis confirms active Cl content (>98% purity) .

- Research-grade criteria : Total impurities <2.0%; HPLC area normalization ≥98% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.